molecular formula C27H25N3O4S B2666505 2-(3'-(4-methoxyphenyl)-2,4'-dioxospiro[indoline-3,2'-thiazolidin]-1-yl)-N-phenethylacetamide CAS No. 894560-52-2

2-(3'-(4-methoxyphenyl)-2,4'-dioxospiro[indoline-3,2'-thiazolidin]-1-yl)-N-phenethylacetamide

Cat. No.: B2666505
CAS No.: 894560-52-2
M. Wt: 487.57
InChI Key: LJIRFWYUSZDWQB-UHFFFAOYSA-N
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Description

2-(3’-(4-methoxyphenyl)-2,4’-dioxospiro[indoline-3,2’-thiazolidin]-1-yl)-N-phenethylacetamide is a complex organic compound that features a unique spirocyclic structure. This compound is of significant interest in the fields of medicinal chemistry and organic synthesis due to its potential biological activities and its intricate molecular architecture.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3’-(4-methoxyphenyl)-2,4’-dioxospiro[indoline-3,2’-thiazolidin]-1-yl)-N-phenethylacetamide typically involves multi-step organic reactions. One common approach includes the formation of the spiro[indoline-thiazolidine] core through a cyclization reaction. This can be achieved by reacting an indoline derivative with a thiazolidine precursor under controlled conditions. The reaction often requires the use of catalysts and specific solvents to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance scalability and cost-effectiveness. This includes the use of continuous flow reactors and automated synthesis platforms to streamline the process. Additionally, green chemistry principles, such as the use of environmentally benign solvents and catalysts, are often employed to minimize the environmental impact .

Chemical Reactions Analysis

Types of Reactions

2-(3’-(4-methoxyphenyl)-2,4’-dioxospiro[indoline-3,2’-thiazolidin]-1-yl)-N-phenethylacetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures, specific solvents, and sometimes the use of catalysts to enhance reaction rates and selectivity .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield compounds with additional oxygen-containing functional groups, while reduction may produce more saturated derivatives .

Mechanism of Action

The mechanism of action of 2-(3’-(4-methoxyphenyl)-2,4’-dioxospiro[indoline-3,2’-thiazolidin]-1-yl)-N-phenethylacetamide involves its interaction with specific molecular targets within biological systems. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The presence of the spirocyclic structure and functional groups allows it to engage in multiple interactions, influencing pathways related to cell growth, apoptosis, and microbial inhibition .

Comparison with Similar Compounds

Properties

IUPAC Name

2-[3-(4-methoxyphenyl)-2',4-dioxospiro[1,3-thiazolidine-2,3'-indole]-1'-yl]-N-(2-phenylethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H25N3O4S/c1-34-21-13-11-20(12-14-21)30-25(32)18-35-27(30)22-9-5-6-10-23(22)29(26(27)33)17-24(31)28-16-15-19-7-3-2-4-8-19/h2-14H,15-18H2,1H3,(H,28,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LJIRFWYUSZDWQB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2C(=O)CSC23C4=CC=CC=C4N(C3=O)CC(=O)NCCC5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H25N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

487.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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